![molecular formula C17H16N2O3 B2554225 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-34-5](/img/structure/B2554225.png)
4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of various chemical techniques and new computational chemistry applications . For instance, the synthesis of indolin-2-one derivatives has been reported, where the compounds were designed as acetylcholine esterase (AChE) inhibitors .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as IR, MS, 1H NMR, and 13C NMR . For example, the structure of 4, 5 was identified using these techniques .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve various biological activities. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various techniques. For instance, the identification of the structures of the 4, 5 were performed using the analysis of IR, MS, 1H NMR, and 13C NMR .
Scientific Research Applications
- Application : 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been studied for its NLO properties. Researchers explore its potential in nonlinear optical devices due to its high nonlinearity .
- Application : The compound has been successfully grown as a single crystal using the slow evaporation method. Detailed characterization, including X-ray diffraction (XRD) and optical studies, provides insights into its crystal structure and properties .
- Application : While specific studies on this compound are limited, related indole derivatives have shown antioxidant and antibacterial activities .
Organic Nonlinear Optical (NLO) Materials
Single Crystal Growth and Characterization
Antioxidant and Antibacterial Activities
Materials Science and Technology
These applications highlight the versatility and potential of 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide in various scientific domains. Further research and interdisciplinary investigations will uncover additional uses and enhance our understanding of this intriguing compound. 🌟
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-19-15-8-5-13(9-12(15)10-16(19)20)18-17(21)11-3-6-14(22-2)7-4-11/h3-9H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANFKMGEMSJKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide |
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